(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone
Description
(4-Chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone is a heterocyclic compound featuring a chromeno[4,3-c]pyrazole scaffold fused with a 4-chlorophenyl group via a methanone bridge. The 4-chlorophenyl substituent enhances lipophilicity and may influence bioactivity by modulating electronic properties or binding interactions .
Properties
IUPAC Name |
(4-chlorophenyl)-(4H-chromeno[4,3-c]pyrazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-13-7-5-11(6-8-13)17(21)20-9-12-10-22-15-4-2-1-3-14(15)16(12)19-20/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKYNMXNXJXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone typically involves the condensation of 3-acetylcoumarin with aryl aldehydes in the presence of a base such as piperidine. The reaction is carried out in a solvent like chloroform. The intermediate product, 3-formyl-4-chlorocoumarin, then reacts with nitrogen-containing nucleophiles to form the final chromeno-pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Key Reaction Pathways
-
The pyrazole ring forms via cyclocondensation , where the aldehyde group of 3-formyl-4-chlorocoumarin reacts with hydrazine nucleophiles .
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Acylation with 4-chlorobenzoyl chloride introduces the (4-chlorophenyl)methanone group under mild basic conditions .
Nucleophilic Substitution
The 4-chlorophenyl group undergoes SNAr reactions with amines or thiols:
Cycloaddition Reactions
The chromene moiety participates in [3+2] cycloadditions with acetylenedicarboxylates:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| DMAD | Microwave (120°C, 5 min) | Pyrano-pyrrole hybrids | 40–49% |
Key Spectral Data
Stability and Degradation
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone typically involves the condensation of 3-acetylcoumarin with aryl aldehydes in the presence of nitrogen-containing nucleophiles. The resulting compounds are characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm their structure and purity .
Antioxidant Activity
Research has indicated that derivatives of chromeno[4,3-c]pyrazol-4-ones exhibit significant antioxidant properties. For instance, certain synthesized compounds demonstrated IC50 values indicating strong radical scavenging activities . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Properties
A notable application of this compound is its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. In vitro studies have shown that specific derivatives can inhibit cancer cell proliferation effectively. For example, one derivative exhibited an IC50 value of 0.10 µM against HCT-116 cancer cells and demonstrated potent activity against PI3Kα . This positions the compound as a promising candidate for developing anticancer therapeutics.
Kinase Inhibition
Recent studies have highlighted the kinase inhibitory properties of pyrano[2,3-c]pyrazoles containing the (4-chlorophenyl) group. One compound showed low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy . This suggests that derivatives may serve as targeted therapies for glioblastoma, with reduced cytotoxicity towards non-cancerous cells.
Case Studies and Research Findings
Potential Future Applications
The ongoing research into this compound suggests several future applications:
- Drug Development : Continued exploration into its efficacy as an anticancer agent could lead to new therapeutic options for treating various cancers.
- Antioxidant Formulations : Its antioxidant properties may find applications in nutraceuticals or cosmetic formulations aimed at reducing oxidative stress.
- Biochemical Research : As a tool for studying kinase pathways, it may facilitate further understanding of cancer biology.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone involves its interaction with various molecular targets. The chromeno-pyrazole structure allows it to interact with enzymes and receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative enzymes .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Chromeno-Pyrazole Derivatives
Key Observations :
- The nitro derivative (Table 1, Row 2) shares the chromeno-pyrazole core but replaces the 4-chlorophenyl group with a 4-nitrophenyl moiety, introducing stronger electron-withdrawing effects .
- The methoxy-substituted analog (Row 3) demonstrates lower lipophilicity compared to the chloro analog due to the electron-donating OCH₃ group .
- The diazenyl-pyrazole derivative (Row 4) lacks the fused chromene ring but retains the 4-chlorophenyl group, highlighting structural versatility in pyrazole-based pharmacophores .
Key Observations :
- The target compound is synthesized using a nanocatalyst (VN–Fe₃O₄–CuO), which improves reaction efficiency compared to traditional methods .
- Microwave-assisted synthesis (Row 1) achieves higher yields (48–70%) compared to nanocatalyst-mediated routes (19–30%) .
Key Observations :
- Chromeno-pyrazole derivatives (e.g., the target compound) exhibit broad-spectrum antibacterial activity, likely due to their planar fused-ring system enhancing DNA intercalation .
- The diazenyl-pyrazole analog (Row 2) shows potent cytotoxicity, suggesting that the 4-chlorophenyl group synergizes with the diazenyl moiety for anticancer effects .
Biological Activity
The compound (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone is a heterocyclic compound that combines a chromene and pyrazole ring system. This unique structural configuration suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group attached to a chromeno[4,3-c]pyrazol-2(4H)-yl moiety. The presence of chlorine in the phenyl group may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of chromeno[4,3-c]pyrazole exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives showed that compounds with similar structures demonstrated good to moderate antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity Type | Reference |
|---|---|---|
| Chromeno[4,3-c]pyrazole derivatives | Antibacterial | |
| 3,4-diaryl-1H-pyrazoles | Antifungal | |
| Pyrazoline derivatives | Antiparasitic |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, a derivative containing the chromeno[4,3-c]pyrazole structure was identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), exhibiting an IC50 value of 0.10 µM against HCT-116 cancer cells . The compound’s ability to inhibit PI3K suggests it may disrupt critical signaling pathways involved in cell proliferation.
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Derivative of chromeno[4,3-c]pyrazole | PI3Kα | 0.012 | |
| Chromeno[4,3-c]pyrazole derivatives | HCT-116 cells | 0.10 |
Antioxidant Activity
Antioxidant properties have also been attributed to compounds based on the chromene structure. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
- Synthesis and Evaluation : A study synthesized several chromeno[4,3-c]pyrazole derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced their antimicrobial and anticancer activities .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, docking simulations revealed that certain derivatives bind effectively to the active site of PI3Kα, corroborating their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.
- Step 2 : Chromene ring construction through Claisen-Schmidt or Michael addition reactions.
- Step 3 : Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation or nucleophilic substitution.
Q. Optimization Strategies :
- Control temperature (60–80°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and catalyst (e.g., p-TsOH for acid-mediated steps).
- Monitor reaction progress using TLC (Rf comparison) and intermediate purification via column chromatography. Validate final product purity with ¹H/¹³C NMR (e.g., aromatic proton integration) and HPLC-MS .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
-
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrazole/chromene protons (δ 5.5–7.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~190 ppm) and chlorophenyl carbons (δ 120–140 ppm).
-
X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Example parameters from analogous structures:
Parameter Value Space group P21/c Unit cell (Å) a=6.0686, b=18.6887 R-factor ≤0.08 -
FT-IR : Validate carbonyl (1650–1750 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data?
Methodological Answer:
- Computational Validation :
- Experimental Reconciliation :
Q. What methodologies are recommended for analyzing electron density distribution and reactive sites?
Methodological Answer:
- Multiwfn Software :
- Calculate Electrostatic Potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., chlorophenyl as electron-deficient).
- Generate Electron Localization Function (ELF) plots (η ≈ 0.8–1.0 for covalent bonds).
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O contacts in crystal packing) .
Q. How should crystallographic data refinement address partial disorder or twinning?
Methodological Answer:
- Disorder Handling :
- Split occupancy refinement in SHELXL (e.g., 70:30 ratio for disordered chlorophenyl groups).
- Apply ISOR and DELU restraints to stabilize thermal parameters.
- Twinning Correction :
Q. What strategies establish structure-activity relationships (SAR) for derivatives targeting biological pathways?
Methodological Answer:
- Core Modifications :
- Bioactivity Profiling :
Q. How to validate the compound’s mechanism of action amid conflicting in vitro/in vivo data?
Methodological Answer:
- Orthogonal Assays :
- Compare in vitro enzyme inhibition (e.g., IC50) with in vivo pharmacokinetics (Cmax, AUC via LC-MS/MS).
- Perform knockout/knockdown studies (e.g., CRISPR-Cas9) to confirm target specificity.
- Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
